Cas no 90556-91-5 (2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione)
2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
- 4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
- BISNTORNTSHTAX-UHFFFAOYSA-N
- 2-(4-Aminophenyl)isothiazolidine1,1-dioxide
- 2-(4-AMINOPHENYL)-1??,2-THIAZOLIDINE-1,1-DIONE
- F2148-0015
- AKOS000199602
- VS-03543
- SCHEMBL3542897
- 2-(4-aminophenyl)-1,2-thiazolidine-1,1-dione
- A860775
- 4-(1,1-dioxido-2-isothiazolidinyl)phenylamine
- 4-(1,1-Dioxido-2-isothiazolidinyl)aniline
- CS-0205519
- EN300-26168
- N-(4-Aminophenyl)-1,3-propanesultam
- 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione
- MFCD09057595
- 90556-91-5
- DTXSID90473522
- 4-(1,1-dioxidoisothiazolidin-2-yl)aniline
- AS-871/43475891
- STK787918
- G30700
- 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline
- 2-(4-aminophenyl)-1lambda,2-thiazolidine-1,1-dione
- Benzenamine, 4-(1,1-dioxido-2-isothiazolidinyl)-
- BBL012830
-
- MDL: MFCD09057595
- Inchi: 1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2
- InChI Key: BISNTORNTSHTAX-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1C=CC(=CC=1)N)(=O)=O
Computed Properties
- Exact Mass: 212.06194880g/mol
- Monoisotopic Mass: 212.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 71.8Ų
2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210809-1g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 210809-5g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 5g |
£600.00 | 2022-03-01 | |
| Fluorochem | 210809-10g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 10g |
£900.00 | 2022-03-01 | |
| Chemenu | CM189714-5g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 5g |
$426 | 2021-08-05 | |
| Chemenu | CM189714-10g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 10g |
$640 | 2021-08-05 | |
| Alichem | A059006212-1g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 1g |
$152.60 | 2023-08-31 | |
| Alichem | A059006212-5g |
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide |
90556-91-5 | 95% | 5g |
$470.64 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N188006-5g |
2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione |
90556-91-5 | 98% | 5g |
¥3052.90 | 2023-09-01 | |
| TRC | A615905-100mg |
N-(4-Aminophenyl)-1,3-propanesultam |
90556-91-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A615905-250mg |
N-(4-Aminophenyl)-1,3-propanesultam |
90556-91-5 | 250mg |
$ 121.00 | 2023-04-19 |
2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione Suppliers
2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione
2-(4-Aminophenyl)isothiazolidine 1,1-dioxide: A Comprehensive Overview
The compound with CAS No. 90556-91-5, commonly referred to as 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isothiazolidines, which are sulfur-containing heterocyclic compounds known for their diverse applications. The isothiazolidine core of this molecule is a five-membered ring consisting of one nitrogen atom, one sulfur atom, and three carbons, with the two oxygen atoms in the dioxide form providing additional functional groups for reactivity and stability.
The 4-aminophenyl substituent attached to the isothiazolidine ring introduces aromaticity and amine functionality, which can significantly influence the compound's chemical properties. This substitution pattern allows for a wide range of interactions, making it a versatile building block in organic synthesis. Recent studies have highlighted the importance of such substituted isothiazolidines in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
One of the most intriguing aspects of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as an intermediate in the synthesis of more complex molecules. For instance, the amine group can act as a nucleophile in substitution reactions, while the sulfur atom can participate in oxidative or reductive processes. These properties make it a valuable precursor in medicinal chemistry.
Recent advancements in computational chemistry have enabled detailed studies of the molecular structure and electronic properties of this compound. Using density functional theory (DFT), scientists have analyzed its electronic distribution and bonding patterns, providing insights into its reactivity and stability. These computational studies complement experimental data, offering a comprehensive understanding of the compound's behavior under various conditions.
In terms of applications, 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide has shown promise in the field of catalysis. Its ability to act as a ligand or catalyst in organic reactions has been explored in recent research papers. For example, it has been used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds—a critical requirement in pharmaceutical manufacturing.
Moreover, this compound has garnered attention due to its potential as an intermediate in the synthesis of bioactive molecules. Its sulfur-containing structure makes it an attractive candidate for metal complexation studies. Recent experiments have demonstrated its ability to coordinate with transition metals such as copper and zinc, leading to novel coordination complexes with unique magnetic and electronic properties.
The synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide involves multiple steps that require precise control over reaction conditions. Typically, it is prepared through a multi-component reaction involving an amine derivative and an appropriate sulfur source. The exact synthetic pathway can vary depending on the desired stereochemistry and purity levels.
From a pharmacological perspective, this compound has been investigated for its potential anti-inflammatory and antioxidant activities. In vitro studies have shown that it exhibits significant radical scavenging activity, suggesting its role as a potential therapeutic agent against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide (CAS No. 90556-91-5) is a multifaceted compound with applications spanning organic synthesis, catalysis, and pharmacology. Its unique chemical structure and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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